molecular formula C8H11N3S B13237997 Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine

Cat. No.: B13237997
M. Wt: 181.26 g/mol
InChI Key: ZWLKNZOOHYCFSQ-UHFFFAOYSA-N
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Description

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an imidazo-thiazole ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-oxobutanoate with an amine derivative in the presence of a base, followed by cyclization to form the imidazo-thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine is unique due to its specific functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .

Biological Activity

Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine, also known as N-methyl-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C8H11N3S
  • Molecular Weight : 180.23 g/mol
  • CAS Number : 1258650-30-4
  • IUPAC Name : N-methyl(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it targets dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced cell growth and proliferation in cancerous cells .
  • Nucleic Acid Interaction : The compound interferes with nucleic acid synthesis, which is vital for cellular replication and function. This mechanism is particularly relevant in cancer therapies where rapid cell division is a target for intervention.
  • Protein Binding : Studies indicate that this compound can bind to specific proteins, altering their function and leading to downstream effects on cell signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityIC50 ValueCell Line/Model
DHFR inhibition0.079 µMMCF7 breast cancer cells
Cytotoxicity0.085 µMEhrlich ascites carcinoma model
Antitumor activity0.59 - 2.81 µMMesothelioma cell lines

Case Study 1: Inhibition of Dihydrofolate Reductase (DHFR)

A series of studies have demonstrated that derivatives of this compound exhibit potent inhibition of DHFR. Compounds derived from this structure showed IC50 values comparable to established inhibitors like methotrexate (MTX), indicating potential for therapeutic applications in treating cancers sensitive to DHFR inhibition .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies involving MCF7 breast cancer cells revealed that this compound induces significant cytotoxicity. The compound led to cell cycle arrest and apoptosis in treated cells, suggesting its potential as an anticancer agent . Furthermore, animal models demonstrated a reduction in tumor volume when treated with this compound compared to controls.

Comparative Analysis with Similar Compounds

The unique imidazole-thiazole structure of this compound distinguishes it from other compounds in its class:

Compound NameStructure TypeBiological Activity
Methyl(6-methylimidazo[2,1-b][1,3]thiazole)Imidazole-Thiazole DerivativeModerate DHFR inhibition
6-Methylimidazo[2,1-b][1,3]thiazole derivativesSimilar core structureVariable cytotoxicity

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

N-methyl-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine

InChI

InChI=1S/C8H11N3S/c1-6-7(5-9-2)11-3-4-12-8(11)10-6/h3-4,9H,5H2,1-2H3

InChI Key

ZWLKNZOOHYCFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CSC2=N1)CNC

Origin of Product

United States

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